Higenamine Higenamine (RS)-norcoclaurine is a norcoclaurine. It is a conjugate base of a (RS)-norcoclaurinium.
Higenamine is under investigation in clinical trial NCT01451229 (Pharmacokinetics and Pharmacodynamics of Higenamine in Chinese Healthy Subjects).
Higenamine is a natural product found in Gnetum montanum, Gnetum parvifolium, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 5843-65-2
VCID: VC21347300
InChI: InChI=1S/C16H17NO3/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14/h1-4,8-9,14,17-20H,5-7H2
SMILES: C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O
Molecular Formula: C16H17NO3
Molecular Weight: 271.31 g/mol

Higenamine

CAS No.: 5843-65-2

Cat. No.: VC21347300

Molecular Formula: C16H17NO3

Molecular Weight: 271.31 g/mol

* For research use only. Not for human or veterinary use.

Higenamine - 5843-65-2

CAS No. 5843-65-2
Molecular Formula C16H17NO3
Molecular Weight 271.31 g/mol
IUPAC Name 1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol
Standard InChI InChI=1S/C16H17NO3/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14/h1-4,8-9,14,17-20H,5-7H2
Standard InChI Key WZRCQWQRFZITDX-UHFFFAOYSA-N
SMILES C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O
Canonical SMILES C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O
Melting Point 242 - 244 °C

PropertyValue
Chemical NameHigenamine Hydrochloride
CAS Number11041-94-4
Molecular FormulaC16H18ClNO3
Molecular Weight307.77
Physical FormSolid
ColorPale Beige to Pale Brown
SolubilitySlightly soluble in DMSO and Methanol
Storage Temperature4°C, protect from light
StabilityHygroscopic
FDA UNIIPQ432PID6E

From a structural perspective, Higenamine contains a benzylisoquinoline core that contributes to its biological activity. This structure bears similarities to catecholamines, which partially explains its ability to interact with adrenergic receptors .

Pharmacological Effects and Mechanisms of Action

Effects on Adrenergic Receptors

Higenamine exhibits significant activity on the adrenergic system, functioning primarily as an agonist of β1- and β2-adrenergic receptors (β-AR). Its structural similarity to catecholamines enables it to activate both receptor subtypes, though the exact binding mechanism remains under investigation . This adrenergic stimulation contributes to many of Higenamine's physiological effects, including positive inotropic cardiac activity and bronchodilation.

Therapeutic Applications in Heart Diseases

Chronic Heart Failure

Higenamine has shown significant potential in the treatment of chronic heart failure through multiple mechanisms:

  • Regulation of Mitochondrial Energy Metabolism: Serum metabolomics analyses indicate that Higenamine's therapeutic effects on chronic heart failure in rat models are primarily related to the comprehensive regulation of mitochondrial energy metabolism metabolites, including acetylphosphate, coenzyme A, 3-Carboxy-1-hydroxypropylthiamine diphosphate, various phospholipids, and fatty acids .

  • Pathway Modulation: The beneficial effects of Higenamine in chronic heart failure appear to involve several key pathways:

    • Down-regulation of the renin-angiotensin-aldosterone system pathway

    • Up-regulation of the LKB1/AMPKα/Sirt1-related pathway

    • Activation of the PPARα/PGC-1α/Sirt3 signaling pathway

  • Improved Cardiac Function: In animal models, Higenamine administration significantly increased left ventricular ejection fraction and left ventricular fraction shortening, while decreasing left ventricular end systolic volume, left ventricular posterior wall thickness, cardiac weight index, and kidney weight index .

Myocardial Protection

Higenamine demonstrates cardioprotective effects in various models of myocardial injury:

  • Anti-apoptotic Effects: Studies have shown that Higenamine protects cardiomyocytes through anti-oxidative stress and anti-apoptotic mechanisms. It can reduce myocardial ischemia/reperfusion injury and cardiomyocyte apoptosis induced by hydrogen peroxide through the β2-AR/PI3K/AKT signaling pathway .

  • Protection Against Doxorubicin-Induced Cardiotoxicity: Higenamine ameliorates doxorubicin-induced mitochondrial energy metabolism disorder and respiratory dysfunction. Metabolic pathway analysis indicated that the potential metabolites affected by Higenamine are related to energy metabolism signaling pathways, including the citrate cycle, biosynthesis of unsaturated fatty acids, fatty acid metabolism, and pentose and glucuronate interconversions .

  • Enhancement of Mitochondrial Function: Higenamine improves doxorubicin-induced mitochondrial dysfunction and elevates cell mitochondrial oxygen consumption rate as well as extracellular acidification rate, thus enhancing the mitochondrial function of H9c2 cardiomyocytes .

Cardiac Fibrosis

Higenamine has shown significant antifibrotic effects in cardiac tissue:

  • Inhibition of Fibroblast Activation: Higenamine dose-dependently inhibits the relative mRNA and protein expression of α-smooth muscle actin in TGF-β1 stimulated neonatal rat cardiac fibroblasts .

  • Reduction of Collagen Synthesis: Higenamine reduces the relative mRNA expressions of collagen I, collagen III, and fibronectin in TGF-β1 stimulated cardiac fibroblasts. It dramatically inhibits collagen synthesis and inhibits the hypertrophy of neonatal rat cardiomyocytes .

  • Signaling Pathway Modulation: The antifibrotic effects of Higenamine are mediated through:

    • Inhibition of TGF-β1/Smad signaling

    • Mediation of ASK1 pathways to relieve cell fibrosis

    • Reduction in the protein levels of α-smooth muscle actin, TGF-β1, and collagen I in heart tissue

  • Cardiorenal Syndrome Improvement: In cardiorenal syndrome models, Higenamine markedly decreased serum creatinine, blood urea nitrogen, indole sulfate, and 24-hour urine protein levels. It also diminished cardiac and renal fibrosis, with these therapeutic effects being strongly relevant to direct inhibition of p-ASK1 and its downstream MAPK/NF-kB signaling pathway in cardiorenal tissues .

Anti-inflammatory and Immunomodulatory Effects

Higenamine demonstrates significant anti-inflammatory and immunomodulatory properties through several mechanisms:

  • Cytokine Regulation: Higenamine has been shown to downregulate the expression of pro-inflammatory cytokines such as IL-6 and IL-8 via the iNOS, NF-κB, and c-jun pathways .

  • Macrophage Polarization: Studies in mice with spinal injury have found that Higenamine administration causes macrophages to polarize from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype in a time-dependent manner. This shift is accompanied by:

    • Significantly lower expression of pro-inflammatory cytokines such as IFN-γ and TNF-α

    • Significantly higher expression of anti-inflammatory cytokines such as IL-4 and IL-10

    • Reduced proportion of immune cells including CD4+ T cells, CD8+ T cells, Ly6G+ neutrophils, and CD11b+ macrophages

    • Increased expression of heme oxygenase-1

    • Inhibited expression of high mobility group box 1

  • Signal Transduction Modulation: Higenamine inhibits inflammation partly through the activation of AKT1, which subsequently inhibits the EGFR/JAK2/c-jun signaling pathway. This leads to reduced expression of inflammatory mediators and decreased release of nitric oxide .

Clinical Studies and Human Applications

Pharmacokinetics and Pharmacodynamics

Clinical studies on Higenamine's pharmacokinetics and pharmacodynamics have been conducted, primarily in China:

  • Phase I Clinical Trials: A phase I clinical trial has been conducted to evaluate the pharmacokinetics and pharmacodynamics of Higenamine in healthy Chinese subjects, representing the first clinical trial of this nature .

  • Dosing and Administration: Clinical studies have utilized various administration routes and dosages:

    • Intravenous infusions escalating from 0.5 to 4 mg/kg

    • The number of subjects included in these studies ranged from 10 to 120

Cardiac Stress Testing

Higenamine has been studied extensively as a pharmacological agent for cardiac stress testing:

  • Diagnostic Applications: Higenamine hydrochloride injection is an original innovative drug with independent intellectual property rights in China, used as a diagnostic drug for cardiac stress testing .

  • Clinical Development Status: Higenamine has obtained implicit permission for clinical trials and has demonstrated specificity and safety in the detection of coronary artery stenosis and myocardial ischemia by myocardial perfusion imaging .

  • Regulatory Status: The compound has completed phase III clinical studies (2004L02567) for use in radionuclide myocardial perfusion imaging to assist in the diagnosis and evaluation of coronary heart disease and myocardial ischemia. As of the time of the search results, it was in the review stage at the National Medical Products Administration in China .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator